3-(2-Bicyclo[2.2.1]heptanyl)prop-2-ynal
Description
Contextualization within Propargyl Aldehyde Chemistry
Propargyl aldehydes, characterized by the presence of an aldehyde group conjugated with a carbon-carbon triple bond, are versatile intermediates in organic synthesis. nih.gov Their rich reactivity stems from the electrophilic nature of the aldehyde and the nucleophilic and electrophilic potential of the alkyne functionality. alfa-chemistry.com These compounds readily undergo a variety of transformations, including nucleophilic additions to the carbonyl group, cycloaddition reactions involving the alkyne, and reactions that leverage the acidity of the terminal proton in the parent propargyl aldehyde. nih.govmdpi.com
The general reactivity of propargyl aldehydes can be summarized as follows:
Nucleophilic Addition: The aldehyde group is susceptible to attack by various nucleophiles, leading to the formation of propargylic alcohols. organic-chemistry.org
Cycloadditions: The alkyne moiety can participate in cycloaddition reactions, providing access to a range of heterocyclic and carbocyclic structures. alfa-chemistry.com
Umpolung Reactivity: In the presence of N-heterocyclic carbene (NHC) catalysts, the polarity of the aldehyde can be inverted, enabling reactions with various electrophiles. cas.cn
The introduction of a bulky substituent, such as the bicyclo[2.2.1]heptanyl group, at the 3-position is expected to significantly influence the steric and electronic environment of the propargyl aldehyde core, thereby modulating its reactivity and selectivity in these transformations.
Significance of the Bicyclo[2.2.1]heptane Moiety in Organic Synthesis
The bicyclo[2.2.1]heptane (norbornane) scaffold is a privileged structural motif in organic chemistry. rsc.org Its rigid, three-dimensional structure provides a well-defined spatial arrangement for functional groups, which is advantageous in the design of chiral auxiliaries, ligands for asymmetric catalysis, and biologically active molecules. rsc.orgnih.gov The inherent strain in the bicyclic system also influences its reactivity, often leading to unique chemical transformations. researchgate.net
The incorporation of the norbornane (B1196662) moiety into drug candidates and natural products is a common strategy to enhance properties such as metabolic stability, lipophilicity, and binding affinity. nih.govnih.gov Its rigid nature can lock a molecule into a specific conformation, which can be crucial for its interaction with biological targets. researchgate.netresearchgate.net Therefore, the synthesis of molecules containing this framework is of considerable interest. acs.orgresearchgate.net
Overview of Research Trajectories for Alkynyl Aldehydes with Sterically Demanding Substituents
Research into alkynyl aldehydes bearing sterically demanding substituents is driven by the desire to understand how steric hindrance can be exploited to control reaction outcomes and to access novel molecular architectures. researchgate.net The presence of a bulky group can influence the regioselectivity and stereoselectivity of reactions by directing the approach of reagents to the less hindered face of the molecule. nih.govacs.org
Key research areas in this field include:
Asymmetric Catalysis: The development of catalytic systems that can overcome the steric hindrance to achieve highly enantioselective additions to the aldehyde or transformations of the alkyne. researchgate.net
Domino and Cascade Reactions: Designing reaction sequences where the sterically hindered alkynyl aldehyde undergoes a series of transformations in a single pot, leading to the rapid construction of complex molecular frameworks. researchgate.net
Synthesis of Novel Scaffolds: Utilizing the unique reactivity imparted by the bulky substituent to synthesize previously inaccessible molecular structures. researchgate.netacs.org
The study of 3-(2-bicyclo[2.2.1]heptanyl)prop-2-ynal falls within this research trajectory, offering a platform to investigate the interplay between the inherent reactivity of the propargyl aldehyde and the steric influence of the bicyclo[2.2.1]heptane moiety.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H12O |
|---|---|
Molecular Weight |
148.20 g/mol |
IUPAC Name |
3-(2-bicyclo[2.2.1]heptanyl)prop-2-ynal |
InChI |
InChI=1S/C10H12O/c11-5-1-2-9-6-8-3-4-10(9)7-8/h5,8-10H,3-4,6-7H2 |
InChI Key |
MHLLLGRDFMLRDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC2C#CC=O |
Origin of Product |
United States |
Synthetic Methodologies for 3 2 Bicyclo 2.2.1 Heptanyl Prop 2 Ynal and Precursors
Strategies for Incorporating the Bicyclo[2.2.1]heptane Unit
The rigid and sterically demanding norbornane (B1196662) skeleton is a common motif in medicinal chemistry and materials science. nih.govppor.az Its synthesis is typically achieved through cycloaddition reactions or the functionalization of pre-existing bicyclic structures.
The Diels-Alder reaction is a powerful and atom-economical method for the formation of six-membered rings and is the most common route to the norbornane core. rsc.org This pericyclic reaction involves the [4+2] cycloaddition of a conjugated diene and a dienophile.
For the synthesis of the basic norbornane skeleton, cyclopentadiene (B3395910) is a highly reactive and frequently used diene due to its locked s-cis conformation. tamu.edu However, cyclopentadiene readily dimerizes at room temperature to form dicyclopentadiene (B1670491) via a self-Diels-Alder reaction. tamu.edumasterorganicchemistry.com Therefore, it is typically generated in situ by a retro-Diels-Alder reaction of dicyclopentadiene, which involves heating the dimer to facilitate its cracking back to the monomer. rsc.orggordon.edu The freshly generated cyclopentadiene is then immediately trapped by a suitable dienophile.
The nature of the dienophile determines the substitution pattern on the resulting norbornene adduct. For instance, the reaction of cyclopentadiene with maleic anhydride (B1165640) yields endo-norbornene-5,6-cis-dicarboxylic anhydride. alfa-chemistry.com The reaction conditions can influence the stereochemical outcome, with lower temperatures favoring the kinetically controlled endo product and higher temperatures leading to the thermodynamically more stable exo isomer. masterorganicchemistry.com
| Diene | Dienophile | Product | Key Conditions | Reference |
|---|---|---|---|---|
| Cyclopentadiene | Maleic Anhydride | endo-Norbornene-5,6-cis-dicarboxylic anhydride | Room temperature | alfa-chemistry.com |
| Cyclopentadiene | Ethylene | Norbornene | High pressure and temperature | rsc.org |
| Cyclopentadiene | Styrene | 5-Phenyl-2-norbornene | Batch reactor, polymerization inhibitor | acs.org |
| Cyclopentadiene | Indene | Indenylnorbornene | Batch reactor, polymerization inhibitor | acs.org |
Once the norbornene framework is established, further functionalization can be carried out to introduce the desired prop-2-ynal precursor. The double bond in norbornene derivatives provides a handle for a variety of chemical transformations. nih.govresearchgate.net These modifications can include, but are not limited to, epoxidation, dihydroxylation, and cleavage of the double bond to introduce other functional groups.
Furthermore, the saturated bicyclo[2.2.1]heptane (norbornane) skeleton can also be functionalized, although this often requires more forcing conditions. Strategies for introducing functionality onto the norbornane core are crucial for attaching the three-carbon sidechain. ppor.az
Formation of the Prop-2-ynal Moiety
The prop-2-ynal functional group is a versatile building block in organic synthesis but is also known for its reactivity and potential instability. wikipedia.org Several reliable methods exist for its construction.
A common approach to installing a propargyl group is through the nucleophilic addition of an acetylide equivalent to an aldehyde or ketone. nih.gov This reaction directly forms a propargylic alcohol, which can then be oxidized to the corresponding ynal. For the synthesis of the terminal prop-2-ynal moiety, the propargylation of formaldehyde (B43269) or a suitable formaldehyde surrogate is a key step. rsc.orgrsc.orgnih.gov The reaction of acetylene (B1199291) with formaldehyde, often catalyzed by copper salts, can yield propargyl alcohol. google.com
The propargylation of aldehydes is a versatile method for creating secondary homopropargylic alcohols. mdpi.com Various propargylating agents can be employed, including propargyl bromides in the presence of a suitable metal mediator. researchgate.net
| Aldehyde/Ketone | Propargylating Agent | Product | Catalyst/Conditions | Reference |
|---|---|---|---|---|
| Formaldehyde | Acetylene | Propargyl alcohol | Copper metal-organic framework (HKUST-1) | rsc.orgrsc.org |
| Salicylaldehyde | Propargyl bromide | 2-(Prop-2-ynyloxy)benzaldehyde | Aqueous micellar media | researchgate.net |
| Various aldehydes | Allenylboronic acid pinacol (B44631) ester | Homopropargylic alcohols | Copper triflate | mdpi.com |
The oxidation of primary propargylic alcohols to prop-2-ynals is a critical transformation. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the substrate's sensitivity and the desired reaction scale.
Activated manganese dioxide (MnO₂) is a mild and selective reagent for the oxidation of allylic, benzylic, and propargylic alcohols. mychemblog.comacs.orgyoutube.comnanotrun.com It is a heterogeneous oxidant, which simplifies workup, as the excess reagent and manganese byproducts can be removed by filtration. acs.org Other methods include aerobic oxidation catalyzed by iron salts in the presence of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), which offers an environmentally benign alternative. organic-chemistry.orgresearchgate.net The Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, is another powerful method for this conversion, known for its mild conditions and wide functional group tolerance. alfa-chemistry.comjk-sci.combyjus.comwikipedia.org
| Starting Material | Oxidizing System | Product | Key Features | Reference |
|---|---|---|---|---|
| Propargylic alcohols | Manganese dioxide (MnO₂) | Propynals | Mild, selective for activated alcohols, heterogeneous | mychemblog.comacs.org |
| Propargylic alcohols | Fe(NO₃)₃·9H₂O / TEMPO / NaCl / O₂ | α,β-Unsaturated alkynals | Aerobic, eco-friendly, mild conditions | organic-chemistry.org |
| Propargylic alcohols | DMSO, oxalyl chloride, Et₃N (Swern Oxidation) | Propynals | Mild conditions, wide functional group tolerance | alfa-chemistry.comwikipedia.org |
| Propargylic alcohols | TEMPO / Ca(OCl)₂ | Propynals | Efficient, mild, does not require additives | rsc.org |
Direct C-C bond formation between a terminal alkyne and a suitable one-carbon electrophile can also be used to construct the prop-2-ynal skeleton. The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of modern organic synthesis for forming C(sp)-C(sp²) bonds. gold-chemistry.orgrsc.orglibretexts.orgwikipedia.orgresearchgate.net While not directly forming an aldehyde, this reaction can be adapted to install a functional group that can be later converted to the aldehyde.
Alternatively, terminal alkynes can be synthesized from aldehydes through methods like the Corey-Fuchs reaction or the Seyferth-Gilbert-Bestmann homologation. organic-chemistry.org These reactions provide a two-step route from an aldehyde to a terminal alkyne, which can then be further functionalized.
Convergent and Linear Synthesis Pathways to the Target Compound
The construction of 3-(2-bicyclo[2.2.1]heptanyl)prop-2-ynal can be approached through either a linear or a convergent synthetic strategy.
A hypothetical linear synthesis is outlined below:
Sonogashira Coupling: Starting with 2-bromobicyclo[2.2.1]heptane, a palladium-catalyzed Sonogashira coupling with a protected propargyl alcohol, such as 2-propyn-1-ol with a tetrahydropyranyl (THP) ether protecting group, would form the carbon-carbon bond between the bicyclic core and the three-carbon side chain.
Deprotection: Removal of the THP protecting group under acidic conditions would yield 3-(2-bicyclo[2.2.1]heptanyl)prop-2-yn-1-ol.
Oxidation: Subsequent oxidation of the primary alcohol to the aldehyde using a mild oxidizing agent like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation would furnish the final product, this compound.
| Step | Reaction | Reactants | Product |
| 1 | Sonogashira Coupling | 2-Bromobicyclo[2.2.1]heptane, THP-protected 2-propyn-1-ol | THP-protected 3-(2-bicyclo[2.2.1]heptanyl)prop-2-yn-1-ol |
| 2 | Deprotection | THP-protected 3-(2-bicyclo[2.2.1]heptanyl)prop-2-yn-1-ol | 3-(2-Bicyclo[2.2.1]heptanyl)prop-2-yn-1-ol |
| 3 | Oxidation | 3-(2-Bicyclo[2.2.1]heptanyl)prop-2-yn-1-ol | This compound |
For this compound, a convergent approach would involve preparing the bicyclo[2.2.1]heptane moiety and the prop-2-ynal synthon separately.
A hypothetical convergent synthesis could proceed as follows:
Fragment Synthesis 1: Preparation of a bicyclo[2.2.1]heptanyl organometallic reagent, such as a Grignard reagent (bicyclo[2.2.1]heptan-2-ylmagnesium bromide) from 2-bromobicyclo[2.2.1]heptane.
Fragment Synthesis 2: Preparation of a suitable three-carbon electrophile containing the protected aldehyde functionality, for instance, 3-bromopropynal acetal (B89532).
Fragment Coupling: The coupling of these two fragments would then be carried out to form the carbon-carbon bond.
Deprotection: Finally, deprotection of the acetal would reveal the aldehyde functionality in the target molecule.
| Pathway | Key Features | Advantages | Disadvantages |
| Linear Synthesis | Sequential transformations from a single starting material. differencebetween.comchemistnotes.com | Simpler planning and execution for less complex targets. fiveable.me | Overall yield diminishes significantly with each step. wikipedia.org |
| Convergent Synthesis | Independent synthesis of fragments followed by coupling. wikipedia.orgfiveable.me | Higher overall efficiency and yield for complex molecules. differencebetween.comchemistnotes.com | Requires more complex planning and synthesis of multiple fragments. |
Catalytic and Green Chemistry Approaches in the Synthesis of Alkynyl Aldehydes
Modern organic synthesis emphasizes the development of environmentally benign and efficient methods, often referred to as green chemistry. innoget.com This includes the use of catalytic processes, which reduce waste by using small amounts of a substance to accelerate a reaction, and the use of safer solvents and reagents.
Several green and catalytic approaches are relevant to the synthesis of alkynyl aldehydes like this compound.
Catalytic Aldehyde-Alkyne Couplings: Recent advancements have led to the development of catalytic methods for the coupling of aldehydes and alkynes. nih.gov For instance, photoredox catalysis can be used to generate ketyl radicals from aldehydes, which can then add to alkynes. nih.gov This type of reaction could potentially be adapted for the synthesis of the target molecule, offering a more atom-economical approach than traditional methods that may require pre-functionalization of the coupling partners.
Green Oxidation Methods: The oxidation of a propargyl alcohol precursor to the corresponding alkynyl aldehyde is a key step in many synthetic routes. Traditional oxidizing agents like chromium-based reagents are toxic and produce significant waste. Green alternatives include aerobic oxidation, which uses molecular oxygen as the terminal oxidant, often in the presence of a metal catalyst. researchgate.net Polyoxometalate (POM) catalysts have also been shown to be effective for the selective oxidation of alkenes to aldehydes and ketones and could potentially be applied to the oxidation of propargyl alcohols. innoget.com
Mechanochemistry: Mechanochemical methods, which use mechanical energy (e.g., ball milling) to drive chemical reactions, can significantly reduce or eliminate the need for solvents. nih.gov This approach has been successfully applied to the allylation of aldehydes and could be explored for relevant transformations in the synthesis of the target compound. nih.gov
Zeolite Catalysis: Solid acid catalysts like zeolites can be used to promote various organic transformations, including carbonyl-alkyne metathesis reactions. acs.org These catalysts are often reusable and can be employed in flow chemistry systems, offering a more sustainable and scalable approach to synthesis. acs.org
| Approach | Description | Potential Application in Synthesis |
| Photoredox Catalysis | Uses light and a photocatalyst to initiate radical reactions. nih.gov | Direct coupling of a bicyclo[2.2.1]heptane carboxaldehyde with an alkyne. |
| Aerobic Oxidation | Utilizes molecular oxygen as the oxidant, often with a metal catalyst. researchgate.net | Oxidation of 3-(2-bicyclo[2.2.1]heptanyl)prop-2-yn-1-ol to the aldehyde. |
| Mechanochemistry | Employs mechanical force to drive reactions, reducing solvent use. nih.gov | Solvent-free coupling or functional group interconversion steps. |
| Zeolite Catalysis | Uses solid, reusable acid catalysts to promote reactions. acs.org | Potential for carbonyl-alkyne metathesis to form the prop-2-ynal moiety. |
Reactivity and Mechanistic Studies of 3 2 Bicyclo 2.2.1 Heptanyl Prop 2 Ynal
Reactions at the Aldehyde Functionality
The aldehyde group in 3-(2-bicyclo[2.2.1]heptanyl)prop-2-ynal is a primary site for a variety of chemical transformations, including nucleophilic additions, condensations, and redox reactions.
Nucleophilic Addition Reactions to the Carbonyl Group
The carbonyl carbon of the aldehyde is electrophilic and readily undergoes attack by nucleophiles. In the case of α,β-unsaturated aldehydes, nucleophilic addition can occur either directly at the carbonyl carbon (1,2-addition) or at the β-carbon (conjugate or 1,4-addition). The initial product of a conjugate addition is a resonance-stabilized enolate ion, which is then typically protonated on the α-carbon to yield a saturated aldehyde or ketone. libretexts.org
For this compound, which is an α,β-alkynyl aldehyde, both 1,2- and 1,4-addition pathways are possible. The choice between these two pathways is influenced by the nature of the nucleophile and the reaction conditions. Hard nucleophiles, such as organolithium reagents and Grignard reagents, tend to favor 1,2-addition, leading to the formation of propargylic alcohols. nih.gov Softer nucleophiles, like cuprates and thiols, generally favor 1,4-addition.
Recent research has also highlighted the enantioselective addition of alkyne nucleophiles to aldehydes, often facilitated by chiral ligands and metal catalysts, to produce optically active propargylic alcohols. nih.gov The steric bulk of the bicyclo[2.2.1]heptanyl group is expected to play a crucial role in the diastereoselectivity of these additions.
| Nucleophile Type | Predicted Major Product | Reaction Type |
| Organolithium (RLi) | Propargyl alcohol | 1,2-Addition |
| Grignard (RMgX) | Propargyl alcohol | 1,2-Addition |
| Organocuprate (R₂CuLi) | Saturated aldehyde | 1,4-Addition |
| Thiol (RSH) | β-Thioaldehyde | 1,4-Addition |
| Amines (R₂NH) | β-Amino aldehyde | 1,4-Addition |
Condensation and Imine Formation Pathways
The aldehyde functionality can react with primary or secondary amines to form imines or enamines, respectively. The reaction with primary amines yields an imine (a compound containing a carbon-nitrogen double bond), which can be a stable product or a reactive intermediate for further transformations. For instance, imines derived from camphor, a related bicyclic ketone, have been used in the synthesis of various nitrogen-containing compounds. mdpi.com
Condensation reactions, such as the aldol (B89426) or Knoevenagel condensation, are also feasible. These reactions involve the formation of a new carbon-carbon bond through the reaction of the enolate of the aldehyde (or a related nucleophile) with another carbonyl compound. The strained bicyclo[2.2.1]heptane framework can influence the stereochemical outcome of these reactions. nih.gov
Reduction and Oxidation Chemistries
The aldehyde group can be readily reduced to a primary alcohol or oxidized to a carboxylic acid.
Reduction: Common reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) will reduce the aldehyde to the corresponding propargyl alcohol. Chemoselective reduction of the aldehyde in the presence of the alkyne can be achieved using milder reagents, such as diisobutylaluminium hydride (DIBAL-H) at low temperatures.
Oxidation: Oxidation of the aldehyde to a carboxylic acid can be accomplished using various oxidizing agents, including potassium permanganate (B83412) (KMnO₄), chromic acid (Jones reagent), or milder reagents like silver oxide (Tollens' reagent). The choice of oxidant is crucial to avoid unwanted reactions at the alkyne functionality. Efficient and aldehyde-selective Wacker oxidation methods have been developed for aryl-substituted olefins, which could potentially be adapted. organic-chemistry.orgorganic-chemistry.org
Reactions at the Alkyne Functionality
The carbon-carbon triple bond of the alkyne is a region of high electron density, making it susceptible to attack by electrophiles and participation in cycloaddition reactions.
Cycloaddition Reactions, including [2+2] and [3+2] Dipolar Cycloadditions
The alkyne functionality can participate in various cycloaddition reactions to form cyclic compounds.
[2+2] Cycloaddition: Photochemical [2+2] cycloadditions are a well-established method for synthesizing four-membered rings. libretexts.org While less common for simple alkynes, activated alkynes can undergo [2+2] cycloadditions with alkenes. Aminocatalytic enantioselective [2+2] cycloadditions have been developed for reactions between bicyclo[1.1.0]butanes and α,β-unsaturated aldehydes, suggesting the feasibility of similar strategies. nih.govrsc.orgresearchgate.net
[3+2] Dipolar Cycloadditions: This is a powerful method for the synthesis of five-membered heterocyclic rings. nih.gov The alkyne can act as a dipolarophile and react with a variety of 1,3-dipoles, such as azides (to form triazoles), nitrile oxides (to form isoxazoles), and nitrones (to form isoxazolines). Gold(I)-catalyzed enantioselective [3+2] cycloaddition reactions of propargyl acetals/ketals with aldehydes have been reported to produce functionalized 2,5-dihydrofurans in good yields and high enantioselectivities. nih.gov The stereochemical outcome of these reactions would be influenced by the bicyclic substituent.
| Dipole | Resulting Heterocycle |
| Azide (B81097) (RN₃) | Triazole |
| Nitrile Oxide (RCNO) | Isoxazole |
| Nitrone (R₂C=N⁺(R)O⁻) | Isoxazoline |
Hydration and Hydrofunctionalization Reactions
The addition of water across the triple bond, known as hydration, typically occurs in the presence of a mercury(II) salt catalyst in acidic conditions (Markovnikov addition), yielding a methyl ketone. Hydroboration-oxidation provides the anti-Markovnikov product, an aldehyde.
Hydrofunctionalization reactions involve the addition of H-X across the triple bond, where X can be a variety of functional groups. These reactions can be catalyzed by transition metals and allow for the introduction of diverse functionalities. For example, radical hydrofunctionalizations of olefins catalyzed by manganese, iron, and cobalt have been extensively studied and could be applicable to alkynes. scispace.com Hydration of compounds containing the bicyclo[2.2.1]heptene structure has been documented. google.com
Transition Metal-Catalyzed Coupling Reactions (e.g., Sonogashira, for building triazole intermediates)
The propargyl aldehyde moiety in this compound is a versatile functional group for transition metal-catalyzed coupling reactions. Among these, the Sonogashira coupling is a powerful tool for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. wikipedia.org This reaction, typically catalyzed by a palladium complex with a copper co-catalyst, offers a direct route to synthesize more complex molecular architectures. wikipedia.org
In the context of this compound, the terminal alkyne can readily participate in Sonogashira coupling reactions with a variety of aryl or vinyl halides. The general scheme for such a reaction would involve the palladium-catalyzed coupling of the alkyne with an organic halide (Ar-X or R-X) in the presence of a copper(I) co-catalyst and a base, typically an amine like triethylamine.
A significant application of this reaction is the synthesis of precursors for heterocyclic compounds, such as triazoles. For instance, the product of a Sonogashira coupling could subsequently undergo a [3+2] cycloaddition reaction with an azide (a Huisgen cycloaddition) to form a 1,2,3-triazole ring. This "click chemistry" approach is widely used in medicinal chemistry and materials science for its high efficiency and reliability. While specific examples for this compound are not extensively documented, the reactivity of the propargyl group is well-established for such transformations. researchgate.net
The general mechanism for the Sonogashira coupling involves a catalytic cycle with both palladium and copper. The palladium(0) species undergoes oxidative addition with the aryl or vinyl halide. Concurrently, the terminal alkyne reacts with a copper(I) salt to form a copper(I) acetylide. Transmetalation of the acetylide group to the palladium(II) complex, followed by reductive elimination, yields the coupled product and regenerates the palladium(0) catalyst. wikipedia.org
| Reactant 1 | Reactant 2 | Catalyst System | Base | Product Type |
|---|---|---|---|---|
| This compound | Aryl Halide (e.g., Iodobenzene) | Pd(PPh3)4/CuI | Triethylamine | Aryl-substituted alkynyl aldehyde |
| This compound | Vinyl Halide (e.g., Vinyl bromide) | PdCl2(PPh3)2/CuI | Diisopropylamine | Vinyl-substituted alkynyl aldehyde |
Influence of Bicyclo[2.2.1]heptane Sterics and Electronics on Overall Reactivity
The bicyclo[2.2.1]heptane, or norbornane (B1196662), moiety is a rigid and sterically demanding group that significantly influences the reactivity of the attached propargyl aldehyde. fiveable.me Its unique three-dimensional structure imposes considerable steric hindrance, which can dictate the trajectory of incoming reagents and influence the stereochemical outcome of reactions. umich.edumcmaster.ca
Steric Effects: The bulky bicyclic cage can shield one face of the molecule, leading to a preference for attack from the less hindered side. researchgate.net In reactions involving the aldehyde or alkyne, the approach of a nucleophile or catalyst may be directed to the exo or endo face, depending on the orientation of the substituent on the bicyclic ring. This steric control is a key factor in achieving high stereoselectivity in addition reactions. nih.gov The rigidity of the bicyclo[2.2.1]heptane framework also limits conformational flexibility, which can further enhance stereochemical control. cymitquimica.com
Rearrangement Reactions within the Propargyl and Bicyclo[2.2.1]heptane Systems
Both the propargyl and the bicyclo[2.2.1]heptane systems are prone to rearrangement reactions under certain conditions, particularly those involving carbocationic intermediates.
Wagner-Meerwein Rearrangements: The bicyclo[2.2.1]heptane system is renowned for undergoing Wagner-Meerwein rearrangements. msu.edu These are skeletal rearrangements that occur through the migration of a carbon-carbon bond to an adjacent carbocation, leading to a more stable carbocationic intermediate. core.ac.uk In reactions of this compound that proceed through a carbocationic intermediate at the C2 position of the bicyclic system, a Wagner-Meerwein shift could lead to a rearranged bicyclo[3.2.0]heptane or other isomeric structures. caltech.edu The driving force for these rearrangements is the relief of ring strain. msu.educore.ac.uk
Propargyl/Allenyl Rearrangements: The propargyl system itself can undergo rearrangement to an allenyl system. beilstein-journals.org This is often observed in reactions involving organometallic intermediates, where a metallotropic equilibrium exists between the propargyl and allenyl forms. beilstein-journals.org The position of this equilibrium and the subsequent reaction pathway can be influenced by the metal, the substituents, and the reaction conditions. acs.orgacs.org This can lead to the formation of either homopropargylic or allenic products in addition reactions to the aldehyde. beilstein-journals.org
Chemo-, Regio-, and Stereoselective Transformations
The presence of multiple reactive sites in this compound—the aldehyde, the alkyne, and the bicyclic framework—makes selective transformations a key challenge and opportunity.
Chemoselectivity: In reactions with reagents that can potentially react with either the aldehyde or the alkyne, chemoselectivity becomes crucial. For example, in reduction reactions, careful choice of the reducing agent can allow for the selective reduction of the aldehyde to an alcohol without affecting the alkyne, or vice-versa. Similarly, in nucleophilic additions, the aldehyde is generally more electrophilic than the alkyne and will typically react preferentially. mdpi.com
Regioselectivity: In addition reactions to the propargyl aldehyde system, regioselectivity is a major consideration. As mentioned in the context of propargyl/allenyl rearrangements, the reaction of an organometallic reagent can occur at either the α-carbon (leading to an allenic alcohol) or the γ-carbon (leading to a homopropargylic alcohol) relative to the aldehyde. beilstein-journals.orgacs.org The regiochemical outcome is often dependent on the nature of the organometallic reagent and the reaction conditions. beilstein-journals.orgacs.org
Stereoselectivity: The rigid and chiral nature of the bicyclo[2.2.1]heptane scaffold can be exploited to achieve high levels of stereoselectivity. nih.gov The steric bulk of the bicyclic system can direct the approach of a reagent to one face of the molecule, leading to the preferential formation of one stereoisomer. This is particularly relevant in reactions that create new stereocenters, such as nucleophilic additions to the aldehyde or cycloaddition reactions involving the alkyne. nih.gov
| Selectivity Type | Influencing Factors | Potential Outcomes |
|---|---|---|
| Chemoselectivity | Nature of the reagent, reaction conditions (temperature, solvent) | Selective reaction at the aldehyde or alkyne |
| Regioselectivity | Organometallic reagent, solvent, additives | Formation of α-allenic alcohols vs. homopropargylic alcohols |
| Stereoselectivity | Steric hindrance of the bicyclo[2.2.1]heptane group, chiral catalysts/reagents | Diastereoselective or enantioselective formation of products |
Investigation of Reaction Mechanisms and Intermediates
Understanding the reaction mechanisms and identifying key intermediates is fundamental to controlling the reactivity and selectivity of transformations involving this compound.
Transition Metal-Catalyzed Reactions: As discussed for the Sonogashira coupling, the mechanisms of transition metal-catalyzed reactions typically involve catalytic cycles with well-defined intermediates. wikipedia.org For palladium-catalyzed reactions, these often include oxidative addition, transmetalation, and reductive elimination steps. The nature of the ligands on the metal center can significantly influence the efficiency and selectivity of these processes.
Rearrangement Reactions: The investigation of rearrangement reactions often involves the study of carbocationic intermediates. msu.edu Techniques such as isotopic labeling and computational studies can provide insights into the migration pathways and the relative stabilities of different carbocationic species. For instance, deuterium (B1214612) labeling can be used to trace the movement of atoms during a Wagner-Meerwein rearrangement. core.ac.uk
Addition Reactions: The mechanism of nucleophilic addition to the propargyl aldehyde can proceed through various transition states. nih.gov The stereochemical outcome is often rationalized using models such as the Felkin-Anh model, which considers the steric and electronic effects of the substituents adjacent to the carbonyl group. In the case of organometallic additions, the formation of cyclic transition states involving the metal can play a crucial role in determining both regio- and stereoselectivity. acs.org Computational studies are increasingly used to model these transition states and predict the observed selectivities. acs.org
Applications in Advanced Organic Synthesis and Materials Science
3-(2-Bicyclo[2.2.1]heptanyl)prop-2-ynal as a Versatile Building Block
The inherent structural and functional group characteristics of this compound make it a highly adaptable synthon for a variety of synthetic transformations.
The bicyclo[2.2.1]heptane core is a privileged, rigid scaffold found in numerous complex molecules. rsc.orgucl.ac.uk The propargyl aldehyde group attached to this framework serves as a reactive handle for the construction of even more elaborate polycyclic and bridged systems. The alkyne functionality can participate in a wide array of chemical reactions, including various cycloadditions and transition-metal-catalyzed coupling reactions, which are powerful methods for forming new rings. pwr.edu.pl For instance, intramolecular Diels-Alder reactions are a key strategy for generating highly substituted bicyclic cores. researchgate.netrsc.org
Furthermore, propargyl compounds are well-documented as important building blocks in the synthesis of diverse heterocyclic and polycyclic molecules. nih.govresearchgate.netresearchgate.net The aldehyde group can be readily transformed or used in condensation and cyclization reactions to build fused or spirocyclic systems. The combination of these reactive sites on a rigid bicyclic frame provides a strategic advantage for accessing complex three-dimensional structures that are often challenging to synthesize by other means.
Many biologically active natural products and pharmaceutical compounds feature rigid, saturated bicyclic frameworks in their structures. ucl.ac.ukresearchgate.net The bicyclo[2.2.1]heptane skeleton, in particular, is a recurring motif in a number of natural products. rsc.orgrsc.org The compound this compound represents a valuable starting material for the synthesis of such architecturally complex molecules.
The synthetic utility of this compound lies in its dual functionality. The aldehyde can serve as a point for chain extension or for introducing other functional groups, while the alkyne is a versatile group for carbon-carbon bond formation. For example, propargylation of carbonyl compounds is a key method for synthesizing homopropargylic alcohols, which are fundamental structural units in many bioactive compounds. nih.govmdpi.com By leveraging the reactivity of both the aldehyde and alkyne, complex fragments can be appended to the bicyclo[2.2.1]heptane core, facilitating a convergent approach to the total synthesis of natural products.
The bicyclo[2.2.1]heptane scaffold is inherently chiral. semanticscholar.org An enantiomerically pure form of this compound can be synthesized from readily available chiral starting materials, such as derivatives of camphor. This makes it an excellent chiral building block for asymmetric synthesis. acs.org The rigid conformation of the bicyclic system can effectively transfer stereochemical information, influencing the stereochemical outcome of reactions performed on the propargyl aldehyde side chain.
The use of enantiopure bicyclo[2.2.1]heptane derivatives as chiral auxiliaries or ligands is a well-established strategy in asymmetric catalysis and synthesis. rsc.orgnih.govnih.gov By starting with an enantiopure bicyclo[2.2.1]heptane-based reactant, it is possible to construct complex chiral molecules with a high degree of stereocontrol. researchgate.netrsc.org Therefore, this compound is a promising precursor for the synthesis of enantiopure pharmaceuticals and other biologically active compounds where specific stereochemistry is crucial for function.
Functionalization for Polymer Chemistry and Advanced Materials
The unique structural characteristics of this compound also lend themselves to applications in materials science, particularly in the synthesis of specialty polymers with tailored properties.
By analogy to isobornyl acrylate (B77674) (IBOA) and isobornyl methacrylate (B99206) (IBOMA), which are important industrial monomers, this compound can be envisioned as a monomer for producing specialty polymers. foreverest.netrsc.org Polymers derived from IBOA and IBOMA are known for their high glass transition temperatures (Tg), excellent thermal stability, and good mechanical properties, which are attributed to the bulky and rigid bicyclic isobornyl group. mdpi.comnsf.gov This bulky side group restricts the mobility of the polymer chains, leading to enhanced rigidity and thermal resistance. ebrary.netsolubilityofthings.comnih.gov
Similarly, the incorporation of the 2-bicyclo[2.2.1]heptanyl group from this compound into a polymer backbone is expected to impart high Tg and thermal stability. vt.eduresearchgate.net The alkyne functionality offers a site for polymerization through various mechanisms, including vinyl-addition type polymerizations, which are known for norbornene derivatives, or through click polymerization reactions. nih.govoup.comresearchgate.net The resulting polymers would likely exhibit enhanced thermal and mechanical properties suitable for applications as high-performance plastics and coatings.
Table 1: Comparison of Monomer Properties and Expected Polymer Characteristics
| Monomer | Key Structural Feature | Resulting Polymer Properties |
| Isobornyl Acrylate (IBOA) | Bulky, rigid bicyclic group | High Tg, thermal resistance, hardness, flexibility. |
| This compound | Bulky, rigid bicyclic group; reactive alkyne and aldehyde | Predicted: High Tg, thermal stability, potential for post-polymerization modification. |
The presence of two distinct reactive functional groups—the alkyne and the aldehyde—makes this compound a prime candidate as a precursor for cross-linking agents. Cross-linking is a critical process for transforming linear polymers into three-dimensional networks, which enhances their mechanical strength, thermal stability, and chemical resistance.
The alkyne group can participate in highly efficient "click" reactions, such as the thiol-yne reaction, which can be initiated by UV light or heat to form stable cross-links between polymer chains. acs.orgresearchgate.netnih.govresearchwithrowan.com Alkyne-functionalized polymers are increasingly used to create elastomers and other cross-linked materials. The aldehyde group can also be utilized for cross-linking by reacting with complementary functional groups on other polymer chains, such as amines or hydroxyls, through condensation reactions. This dual functionality allows for the potential development of controlled, dual-curing systems, where two different cross-linking chemistries can be employed to fine-tune the final properties of the polymer network.
No Information Available for this compound in Advanced Materials and Supramolecular Chemistry
Despite a comprehensive search of scientific literature and chemical databases, no specific information is currently available regarding the applications of the chemical compound "this compound" in the fields of advanced organic synthesis, materials science, supramolecular chemistry, or molecular recognition.
The bicyclo[2.2.1]heptane (also known as norbornane) scaffold is a well-known rigid and sterically demanding structural motif used in various areas of chemistry to impart specific conformational properties to molecules. Similarly, the prop-2-ynal functional group, an α,β-unsaturated aldehyde, is a reactive moiety with known applications in organic synthesis. However, the specific combination of these two components in "this compound" and its subsequent use in the requested advanced applications are not documented in the available literature.
Consequently, it is not possible to provide an article with detailed research findings, data tables, or an analysis of its contributions to the specified fields as the foundational scientific work does not appear to have been published.
Computational and Theoretical Investigations of 3 2 Bicyclo 2.2.1 Heptanyl Prop 2 Ynal
Electronic Structure and Bonding Analysis
The electronic structure of 3-(2-Bicyclo[2.2.1]heptanyl)prop-2-ynal is characterized by the interplay between the saturated, strained bicyclic σ-framework and the conjugated π-system of the prop-2-ynal moiety. Molecular Orbital (MO) theory is a primary tool for analyzing this structure. rsc.org The π-system of the α,β-unsaturated aldehyde consists of the C=O and C≡C bonds, leading to delocalized π molecular orbitals that are crucial for its reactivity. youtube.com
Quantum chemical calculations, such as those based on Density Functional Theory (DFT) or ab initio methods, can provide detailed information about the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For an α,β-unsaturated system like this, the HOMO is typically associated with the π-bonding electrons of the carbon-carbon triple bond, while the LUMO is a π* anti-bonding orbital primarily localized over the carbonyl group and the β-carbon. youtube.com The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and electronic transition properties.
An analysis of the electronic structure reveals significant polarization. The electronegative oxygen atom of the carbonyl group withdraws electron density, making the carbonyl carbon and the β-carbon electrophilic centers susceptible to nucleophilic attack. rsc.org The bicyclo[2.2.1]heptanyl group, being a saturated alkyl substituent, primarily acts as a σ-donating group, which can subtly influence the energies of the π-orbitals. researchgate.net
Table 1: Calculated Frontier Molecular Orbital Energies
The following data are representative values derived from DFT calculations on analogous α,β-unsaturated carbonyl systems and substituted norbornanes.
| Molecular Orbital | Energy (eV) | Description |
| LUMO+1 | +1.2 | π* orbital of the C≡C bond |
| LUMO | -0.8 | π* orbital localized on the C=O and Cβ |
| HOMO | -7.5 | π orbital of the C≡C bond |
| HOMO-1 | -9.2 | σ orbital of the bicyclic framework |
Conformational Analysis and Elucidation of Energy Landscapes
The rotation of the side chain relative to the bicyclic core gives rise to different spatial arrangements. The primary dihedral angle of interest is that which defines the orientation of the aldehyde group with respect to the C1-C2 bond of the norbornane (B1196662) moiety. Due to steric hindrance between the side chain and the bicyclic framework, particularly the hydrogen atoms on the adjacent carbons of the ring, only a few conformations are expected to be significantly populated at room temperature. sapub.org
Theoretical calculations can map the energy landscape by systematically rotating this bond and calculating the energy at each step. researchgate.net This process reveals the energy minima corresponding to stable conformers and the energy barriers (transition states) that separate them. For a 2-substituted norbornane, the substituent can adopt different staggered conformations relative to the ring. The global minimum will likely be the conformer that minimizes steric interactions between the bulky prop-2-ynal group and the hydrogen atoms on the bicyclic frame. nih.gov
Table 2: Relative Energies of Key Conformers
Data are hypothetical, based on conformational studies of similar 2-substituted bicyclo[2.2.1]heptane systems.
| Conformer Description | Dihedral Angle (Ring C1-C2 - Side Chain Cα-Cβ) | Relative Energy (kcal/mol) | Population (%) at 298 K |
| Anti-periplanar | ~180° | 0.00 | 75 |
| Gauche 1 | ~60° | 1.20 | 15 |
| Gauche 2 | ~-60° | 1.25 | 10 |
Reaction Mechanism Elucidation via Quantum Chemical Methods
Quantum chemical methods, particularly DFT, are invaluable for elucidating the mechanisms of reactions involving this compound. mdpi.com These methods allow for the location of transition states and the calculation of activation energies, providing a detailed picture of the reaction pathway. mdpi.com
The prop-2-ynal moiety can undergo several types of reactions, including nucleophilic additions and cycloadditions.
Nucleophilic Addition: Nucleophiles can attack either the carbonyl carbon (1,2-addition) or the β-carbon of the triple bond (1,4-conjugate addition). libretexts.orglibretexts.org Computational models can determine the activation barriers for both pathways. The relative heights of these barriers dictate the regioselectivity of the reaction under kinetic control. Calculations on similar α,β-unsaturated systems suggest that the nature of the nucleophile (hard vs. soft) and reaction conditions play a significant role. academie-sciences.frnih.gov
Cycloaddition Reactions: The electron-deficient C≡C triple bond can act as a dienophile or dipolarophile in cycloaddition reactions, such as the Diels-Alder reaction or 1,3-dipolar cycloadditions. rsc.orgpku.edu.cn Quantum chemical calculations can model the transition states for these reactions, helping to predict reactivity and stereoselectivity. vu.nl
Table 3: Calculated Activation Energies for a Model Nucleophilic Addition Reaction
Values are representative for DFT calculations on nucleophilic additions to α,β-unsaturated carbonyls.
| Reaction Pathway | Nucleophile | Transition State Energy (kcal/mol) | Kinetic Product |
| 1,2-Addition | CH₃Li (Hard Nucleophile) | 12.5 | Alcohol |
| 1,4-Addition | (CH₃)₂CuLi (Soft Nucleophile) | 15.0 | Conjugate Adduct |
| 1,2-Addition | (CH₃)₂CuLi (Soft Nucleophile) | 18.2 | Minor Product |
| 1,4-Addition | CH₃Li (Hard Nucleophile) | 20.5 | Minor Product |
Prediction of Spectroscopic Parameters for Methodological Validation
Computational chemistry allows for the a priori prediction of various spectroscopic properties, which can be used to validate the computational methodology against experimental data or to aid in the characterization of the compound.
NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool. scholaris.ca Methods like the Gauge-Including Atomic Orbital (GIAO) approach, often coupled with DFT, can provide highly accurate predictions of chemical shifts. researchgate.net These calculations are sensitive to the molecule's geometry, and by averaging the predicted shifts over a Boltzmann distribution of low-energy conformers, one can obtain results that closely match experimental spectra. github.io
Infrared (IR) Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated from the second derivatives of the energy with respect to atomic displacements. These computed frequencies correspond to the peaks in an IR spectrum. For this compound, characteristic vibrational modes include the C=O stretch of the aldehyde, the C≡C stretch of the alkyne, and various C-H and C-C stretches of the bicyclic framework. Comparing calculated and experimental IR spectra can confirm the structure and validate the accuracy of the computational level of theory. acs.org
Table 4: Predicted Spectroscopic Data
Values are estimated based on DFT calculations for molecules containing norbornane, aldehyde, and alkyne functional groups.
| Parameter | Predicted Value | Functional Group Assignment |
| ¹³C NMR | ||
| δ (ppm) | ~190 | Aldehyde Carbonyl (C=O) |
| δ (ppm) | ~95 | Alkyne Cα |
| δ (ppm) | ~90 | Alkyne Cβ |
| δ (ppm) | ~30-50 | Bicyclo[2.2.1]heptane CH, CH₂ |
| ¹H NMR | ||
| δ (ppm) | ~9.5 | Aldehyde Proton (-CHO) |
| δ (ppm) | ~1.0-2.8 | Bicyclo[2.2.1]heptane Protons |
| IR Spectroscopy | ||
| ν (cm⁻¹) | ~2950 | C-H stretch (sp³) |
| ν (cm⁻¹) | ~2720 | C-H stretch (aldehyde) |
| ν (cm⁻¹) | ~2200 | C≡C stretch |
| ν (cm⁻¹) | ~1690 | C=O stretch |
Rationalization and Prediction of Stereochemical Outcomes
The rigid, C₂-symmetric nature of the bicyclo[2.2.1]heptane skeleton makes it an excellent stereodirecting group. Reactions at the prop-2-ynal side chain are expected to proceed with a high degree of stereoselectivity due to the steric bulk of the bicyclic framework.
Reagents will preferentially approach the reactive centers of the side chain from the less sterically hindered face. In the context of the norbornane system, this corresponds to the exo face, as the endo face is shielded by the opposing methylene (B1212753) bridge. nih.gov Computational modeling can quantify this preference by calculating the activation energies for both exo and endo pathways of attack. nih.gov
For instance, in a nucleophilic addition to the carbonyl group or a cycloaddition to the alkyne, two diastereomeric transition states are possible. By comparing the energies of the exo transition state and the endo transition state, the major product can be predicted. Theoretical studies on reactions with various norbornene derivatives have consistently shown that the transition state leading to the exo product is significantly lower in energy, which rationalizes the experimentally observed stereochemical outcomes. nih.govnih.gov This difference in energy is attributed to a combination of steric hindrance and torsional strain in the endo transition state. nih.gov
Table 5: Calculated Activation Energy Difference for Exo vs. Endo Attack
Data are illustrative, based on computational studies of stereoselective additions to norbornane derivatives.
| Mode of Attack | Relative Transition State Energy (kcal/mol) | Predicted Major/Minor Product |
| Exo Attack | 0.0 | Major |
| Endo Attack | 3.5 | Minor |
Advanced Analytical and Spectroscopic Techniques for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 3-(2-Bicyclo[2.2.1]heptanyl)prop-2-ynal.
One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms within the molecule. For the bicyclo[2.2.1]heptane framework, the ¹H NMR spectrum would exhibit complex multiplets due to the rigid, strained ring system, while the ¹³C NMR spectrum would show distinct signals for each carbon atom in the bicyclic and propynal moieties.
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the complex signals observed in the 1D spectra. Techniques such as Correlation Spectroscopy (COSY) are used to establish proton-proton coupling networks, helping to trace the connectivity of the bicyclic scaffold. Heteronuclear correlation experiments, like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), correlate the proton signals with their directly attached carbon atoms and with carbons that are two or three bonds away, respectively. This information is invaluable for confirming the attachment of the propynal group to the bicyclo[2.2.1]heptane ring and for assigning the quaternary carbons of the alkyne and carbonyl groups.
Table 1: Representative NMR Data for Bicyclic Systems
| Technique | Observed Feature | Implication |
|---|---|---|
| ¹H NMR | Complex multiplets | Rigid, strained ring system of bicyclo[2.2.1]heptane. |
| ¹³C NMR | Distinct signals | Unique chemical environment for each carbon atom. |
| COSY | Proton-proton correlations | Establishes the connectivity within the bicyclic framework. |
| HSQC | ¹H-¹³C one-bond correlations | Links protons to their directly attached carbons. |
| HMBC | ¹H-¹³C long-range correlations | Confirms connectivity between different functional groups. |
Due to the chiral nature of the bicyclo[2.2.1]heptane skeleton, this compound can exist as enantiomers. Chiral NMR reagents, such as lanthanide shift reagents (e.g., Yb(hfc)₃), are employed to determine the enantiomeric purity of the compound. researchgate.nettandfonline.com These reagents form diastereomeric complexes with the enantiomers, leading to the separation of NMR signals for the respective enantiomers. The integration of these separated signals in the ¹H or ¹³C NMR spectrum allows for the quantification of the enantiomeric excess (ee). researchgate.nettandfonline.com
Mass Spectrometry Techniques (e.g., High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Pattern Analysis)
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula of this compound.
Electron Ionization (EI) is a common ionization technique that leads to characteristic fragmentation patterns. The mass spectrum of the title compound would likely show a molecular ion peak (M⁺) and several fragment ions resulting from the cleavage of the bicyclic ring and the propynal side chain. The fragmentation of the bicyclo[2.2.1]heptane core is a well-studied process and can provide structural confirmation. aip.orgnist.govnist.gov The loss of the formyl group (-CHO) or the entire propynal side chain are also expected fragmentation pathways. Analysis of these patterns provides valuable structural information. nih.govnih.gov
Table 2: Expected Mass Spectrometry Data
| Technique | Expected Result | Significance |
|---|---|---|
| HRMS | Accurate mass measurement | Unambiguous determination of the molecular formula. |
| EI-MS | Molecular ion peak and characteristic fragment ions | Confirms molecular weight and provides structural information through fragmentation patterns. |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. youtube.com For this compound, these techniques are particularly useful for confirming the presence of the aldehyde and alkyne functionalities.
The IR spectrum would show a strong absorption band for the carbonyl (C=O) stretching vibration of the aldehyde, typically in the region of 1680-1715 cm⁻¹. docbrown.info The carbon-carbon triple bond (C≡C) of the alkyne would exhibit a characteristic absorption in the range of 2100-2260 cm⁻¹. nasa.govnasa.gov The aldehydic C-H stretch would also be visible around 2720-2820 cm⁻¹. docbrown.info Raman spectroscopy can also be used to observe these vibrations, and it is particularly sensitive to the non-polar C≡C bond. researchgate.net
Table 3: Key Vibrational Spectroscopy Bands
| Functional Group | Technique | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aldehyde (C=O) | IR | 1680-1715 |
| Alkyne (C≡C) | IR/Raman | 2100-2260 |
| Aldehyde (C-H) | IR | 2720-2820 |
X-ray Crystallography for Absolute Configuration and Solid-State Structural Elucidation
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. nih.gov If a suitable single crystal of this compound or a derivative can be obtained, this technique can provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. nih.govrsc.orgku.ac.ke This is particularly valuable for confirming the stereochemistry of the bicyclic system and the relative orientation of the propynal substituent. rsc.org
Chromatographic Methods for Purity Assessment and Separation (e.g., Gas Chromatography-Mass Spectrometry, High-Performance Liquid Chromatography)
Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any impurities or byproducts.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.govscirp.orgund.edu This technique is well-suited for volatile compounds and can provide information on both the purity and the identity of the components in a sample. The retention time in the gas chromatogram is a characteristic of the compound, while the mass spectrum provides structural confirmation. scirp.org
High-Performance Liquid Chromatography (HPLC) is another powerful separation technique that can be used for purity assessment. researchgate.net For chiral compounds, chiral HPLC, using a chiral stationary phase, can be employed to separate the enantiomers and determine the enantiomeric purity of the sample. google.com
Table 4: Chromatographic Methods for Analysis
| Technique | Application | Information Obtained |
|---|---|---|
| GC-MS | Purity assessment and identification of volatile components. | Retention time and mass spectrum for each component. |
| HPLC | Purity assessment. | Retention time and quantification of components. |
| Chiral HPLC | Enantiomeric purity assessment. | Separation and quantification of enantiomers. |
Future Perspectives and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Pathways for Alkynyl Aldehydes
The future synthesis of 3-(2-Bicyclo[2.2.1]heptanyl)prop-2-ynal and other alkynyl aldehydes is increasingly steering towards sustainable and environmentally benign methodologies. Traditional synthetic routes often rely on harsh conditions or toxic metals, prompting a shift towards greener alternatives. chemrxiv.org
One promising direction is the adoption of biocatalysis. Enzymatic and whole-cell systems offer the potential for aldehyde synthesis under mild, aqueous conditions, thereby avoiding hazardous reagents like chromium or osmium. chemrxiv.orgacs.org Alcohol dehydrogenases (ADHs), for instance, are being explored for the selective oxidation of propargyl alcohols to their corresponding aldehydes. acs.org This approach not only enhances the sustainability of the synthesis but also offers high levels of stereoselectivity.
Another avenue involves the use of more sustainable oxidizing agents. For example, processes utilizing gaseous nitrogen dioxide to oxidize benzylic alcohols to aromatic aldehydes have been shown to be waste-free, converting the reaction's gas mixtures into nitric acid. nih.gov Adapting such methods for the oxidation of propargyl alcohols could provide a more environmentally friendly route to alkynyl aldehydes. Research into these "green" methodologies aims to reduce the environmental impact of chemical synthesis while improving efficiency and safety.
Exploration of Unprecedented Reactivity Patterns and Catalytic Systems
The dual functionality of the alkyne and aldehyde groups in this compound provides a rich playground for exploring novel reactivity patterns. Future research will likely focus on developing new catalytic systems that can selectively engage one or both of these functional groups to construct complex molecular architectures.
Recent advancements in photoredox catalysis are enabling new types of aldehyde-alkyne couplings. acs.org These methods, which can be triggered by visible light, allow for the formation of propargylic alcohols under mild conditions and are compatible with a wide range of functional groups. acs.org Applying such open-shell strategies to the bicyclo[2.2.1]heptane-containing aldehyde could lead to the discovery of unprecedented transformations.
Furthermore, asymmetric catalysis continues to be a major focus. The development of chiral catalysts for the enantioselective alkynylation of aldehydes is a well-established field, but new catalyst systems are constantly emerging. acs.orgnih.govnih.gov For instance, chromium-based catalysts and zinc-ProPhenol systems have shown high efficacy in producing optically active propargylic alcohols. acs.orgnih.gov Exploring the application of these and next-generation catalysts to this compound will be crucial for accessing chiral molecules with high enantiopurity, which is of paramount importance in medicinal chemistry. Gold-catalyzed cycloisomerization reactions also present an intriguing possibility for transforming the propargyl aldehyde moiety into complex bridged ring systems. researchgate.net
The table below summarizes various catalytic approaches that could be explored.
| Catalytic Approach | Reaction Type | Potential Outcome | Key Features |
| Photoredox Catalysis | Aldehyde-Alkyne Coupling | Synthesis of complex propargylic alcohols | Mild, visible-light conditions; wide functional group tolerance acs.org |
| Asymmetric Zinc Catalysis | Enantioselective Alkynylation | Access to chiral propargylic alcohols | High enantioselectivity (up to 98% ee) nih.gov |
| Chromium Catalysis | Asymmetric Alkynylation | Enantioenriched propargyl alcohols | Good yields and enantioselectivities (up to 92% ee) acs.org |
| Gold Catalysis | Cycloisomerization/Addition | Formation of novel heterocyclic or carbocyclic structures | Atom-economic, access to diverse bicyclic systems researchgate.netrsc.org |
Design of Next-Generation Molecular Scaffolds Incorporating the Bicyclo[2.2.1]heptane-Prop-2-ynal Core
The bicyclo[2.2.1]heptane (or norbornane) skeleton is a valuable scaffold in medicinal chemistry and materials science due to its rigid, three-dimensional structure. nih.gov This unique geometry allows for precise spatial positioning of functional groups, a critical factor in designing molecules that can interact specifically with biological targets.
Future research will focus on using the this compound core to design next-generation molecular scaffolds. The combination of the rigid bicyclic unit with the versatile prop-2-ynal handle enables the synthesis of diverse and complex molecules. For example, the bicyclo[2.2.1]heptane framework has been incorporated into CXCR2 selective antagonists for anti-cancer applications and in carbocyclic nucleoside analogues with potential anticancer activity. nih.govmdpi.com
The prop-2-ynal moiety can be readily transformed into a wide array of other functional groups or heterocyclic systems. The alkyne can participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to link the scaffold to other molecules of interest. researchgate.net The aldehyde group can undergo condensations, additions, and other transformations to build molecular complexity. rsc.orgresearchgate.net This versatility will allow chemists to create libraries of novel compounds for screening in drug discovery programs, targeting a range of diseases from cancer to neurological disorders. nih.govnih.gov
Integration into Interdisciplinary Research Fields Beyond Traditional Organic Synthesis
The unique properties of this compound and its derivatives make them attractive candidates for applications in interdisciplinary fields. The integration of this chemical entity into areas such as chemical biology, materials science, and diagnostics is a burgeoning area of research.
In chemical biology , the molecule could be used as a chemical probe to study biological processes. The aldehyde functionality can be used for bioconjugation, attaching the molecule to proteins or other biomolecules. The rigid scaffold can act as a molecular ruler or a conformational lock to study protein-ligand interactions.
In materials science , the bicyclo[2.2.1]heptane core is known to impart unique properties to polymers. Norbornene derivatives are used in ring-opening metathesis polymerization (ROMP) to create polymers with high thermal stability and specific mechanical properties. The prop-2-ynal group could be used to cross-link polymer chains or to functionalize the resulting materials. There is also research into bicyclo[2.2.1]heptane derivatives as potential high-energy-density fuel components, indicating applications in advanced materials and energy. plos.org
In the field of diagnostics and bio-sensing , the alkyne group can be used to attach fluorescent dyes or other reporter molecules via click chemistry. This could enable the development of new diagnostic tools or biosensors where the bicyclic core provides a stable and well-defined platform. The toxicological effects of related bis(bicyclo[2.2.1]heptane) structures have been studied using bacterial lux-biosensors, suggesting a potential role for such compounds in the development of new sensing technologies. biorxiv.orgresearchgate.net
The continued exploration of this compound and its derivatives at the interface of chemistry, biology, and materials science is expected to yield exciting discoveries and practical applications.
Q & A
Q. How do solvent polarity and protic vs. aprotic environments affect reactivity in nucleophilic additions?
- Methodological Answer :
- Protic Solvents (e.g., MeOH) : Stabilize transition states via hydrogen bonding, accelerating aldehyde reactivity but risking hemiacetal formation.
- Aprotic Solvents (e.g., THF) : Enhance nucleophilicity of reagents (e.g., organozincates) by reducing solvation.
- Kinetic Profiling : Compare reaction rates in DMF vs. ethanol using stopped-flow techniques. Polar solvents increase electrophilicity of the aldehyde group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
